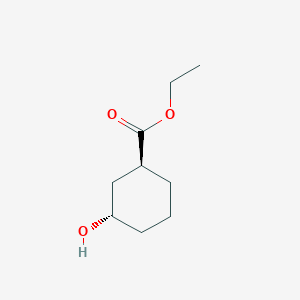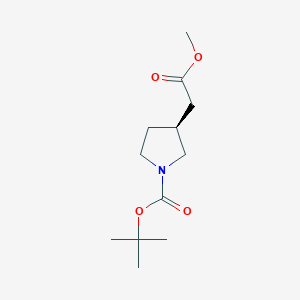
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester, or Boc-Pyr-AcOMe, is a synthetic organic compound used in a variety of scientific applications. It is a chiral amino acid derivative that is used primarily as a building block in peptide synthesis and as a catalyst in asymmetric synthesis. Boc-Pyr-AcOMe is a versatile compound with many potential applications in biochemistry, medicinal chemistry, and chemical engineering.
Scientific Research Applications
Boc-Pyr-AcOMe is widely used in a variety of scientific research applications. It is used as a building block in peptide synthesis and as a catalyst in asymmetric synthesis. It is also used as a reagent in organic synthesis, as a substrate for the enzymatic synthesis of peptides, and as a substrate for the synthesis of peptide nucleic acids. In addition, Boc-Pyr-AcOMe is used in the synthesis of chiral drugs and other chiral compounds.
Mechanism of Action
The mechanism of action of Boc-Pyr-AcOMe is based on its ability to form a strong covalent bond with a nucleophile. The nucleophilic attack on the carbonyl carbon of Boc-Pyr-AcOMe results in the formation of a new carbon-carbon bond. This covalent bond is then further stabilized by the formation of hydrogen bonds between the amino acid side chain and the nucleophile.
Biochemical and Physiological Effects
Boc-Pyr-AcOMe has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, Boc-Pyr-AcOMe has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Boc-Pyr-AcOMe has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Advantages and Limitations for Lab Experiments
Boc-Pyr-AcOMe has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide or acetonitrile. In addition, the reaction of Boc-Pyr-AcOMe with a nucleophile can be slow and may require the use of a catalyst.
Future Directions
There are a number of potential future directions for the use of Boc-Pyr-AcOMe. One potential application is its use as a substrate for the synthesis of peptide nucleic acids. Another potential application is its use as a catalyst in asymmetric syntheses. Additionally, Boc-Pyr-AcOMe could be used in the synthesis of chiral drugs or other chiral compounds. Finally, Boc-Pyr-AcOMe could be used to study the mechanism of action of acetylcholinesterase and cyclooxygenase-2.
Synthesis Methods
Boc-Pyr-AcOMe is synthesized by the reaction of (S)-N-Boc-pyrrolidine-3-acetic acid with methyl iodide. The reaction proceeds through a nucleophilic addition of the methyl iodide to the carboxylic acid group of (S)-N-Boc-pyrrolidine-3-acetic acid, followed by a deprotection step to give the desired product. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is known as the Boc-Pyr-AcOMe synthesis.
properties
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

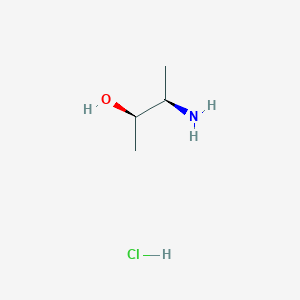
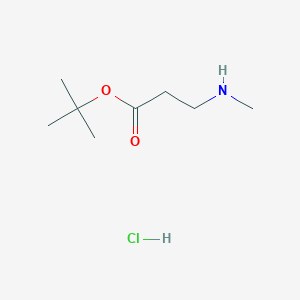
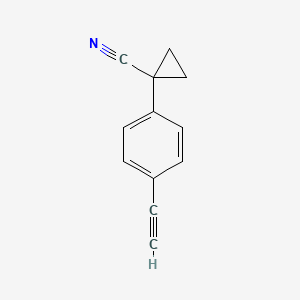

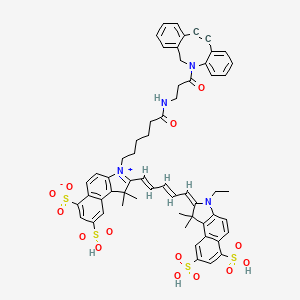
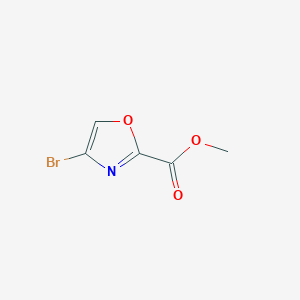

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
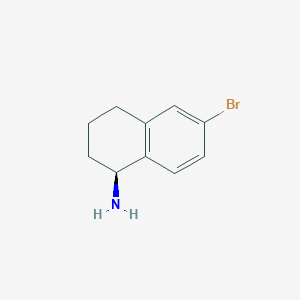
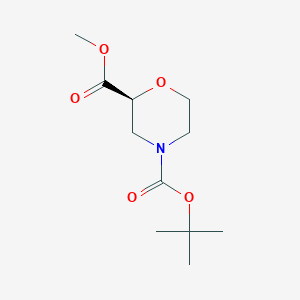
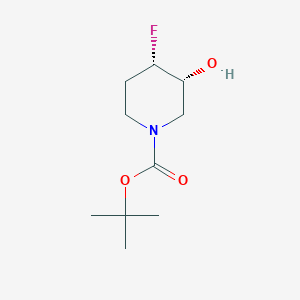
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
